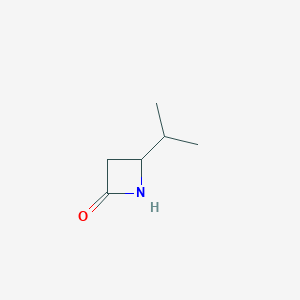

4-(Propan-2-yl)azetidin-2-one

Description

Significance of the β-Lactam Scaffold in Organic Chemistry

The β-lactam ring is a four-membered lactam, a cyclic amide where the nitrogen atom is attached to the β-carbon relative to the carbonyl group. wikipedia.org The inherent ring strain in this structure makes β-lactams more susceptible to hydrolysis compared to their linear amide or larger lactam counterparts. wikipedia.org This reactivity is a key feature that has been extensively exploited in organic synthesis. nih.govhealthinformaticsjournal.com The β-lactam nucleus serves as a versatile synthetic intermediate, or "synthon," for the construction of a wide variety of organic molecules, including non-protein amino acids, peptides, and other heterocyclic systems. nih.govnih.gov The ability to selectively cleave the strained ring allows for the introduction of diverse functionalities and the creation of complex molecular architectures. nih.gov Furthermore, the development of stereoselective synthetic methods has enabled the preparation of enantiomerically pure β-lactams, which are crucial as chiral building blocks in the synthesis of complex natural products and pharmaceuticals. nih.gov

Historical Context of Azetidin-2-one (B1220530) Research

The history of azetidin-2-one chemistry predates the discovery of its most famous application. In 1907, Hermann Staudinger reported the first synthesis of a β-lactam through the [2+2] cycloaddition of a ketene (B1206846) and an imine, a reaction now famously known as the Staudinger synthesis. nih.govjmchemsci.com This discovery, however, remained a niche area of organic chemistry until the groundbreaking work of Alexander Fleming in 1928, who observed the antibacterial properties of a substance produced by the Penicillium fungus. rsc.org It was later, through the intensive research efforts during World War II by scientists like Florey, Chain, and Heatley, that the active compound, penicillin, was isolated and its structure, containing the characteristic β-lactam ring, was elucidated. rsc.org This revelation sparked a massive wave of research into β-lactam chemistry, leading to the discovery and development of numerous other β-lactam antibiotics, including cephalosporins, carbapenems, and monobactams. rsc.orgwikipedia.org Initially focused on combating bacterial infections, research has since expanded to explore the potential of β-lactams in other therapeutic areas, such as cholesterol absorption inhibition and anticancer agents. nih.govwikipedia.org

Overview of 4-(Propan-2-yl)azetidin-2-one as a Research Target

Within the vast family of azetidin-2-ones, specific substituted derivatives are often targeted for research based on their potential to exhibit unique chemical properties or biological activities. This compound is one such compound, featuring an isopropyl group at the fourth position of the β-lactam ring. fluorochem.co.ukvulcanchem.com This substitution is of interest to researchers as it can influence the compound's stereochemistry, reactivity, and interaction with biological targets. The presence of the isopropyl group can impact the diastereoselectivity of reactions involving the β-lactam ring and can play a role in the binding of the molecule to enzymes or receptors. nih.govrsc.org Research on this compound and its derivatives contributes to the broader understanding of structure-activity relationships within the β-lactam class and aids in the design of new synthetic methodologies and potential therapeutic agents. researchgate.net

Chemical Properties and Synthesis of this compound

The chemical characteristics and synthetic pathways to this compound are fundamental to its study and application in further chemical research.

| Property | Value | Source |

| IUPAC Name | This compound | fluorochem.co.uk |

| CAS Number | 7486-92-2 | fluorochem.co.uk |

| Molecular Formula | C6H11NO | fluorochem.co.uk |

| Molecular Weight | 113.16 g/mol | fluorochem.co.ukvulcanchem.com |

| Canonical SMILES | CC(C)C1CC(=O)N1 | fluorochem.co.uk |

| InChI Key | UMECPVGLNIYFEO-UHFFFAOYSA-N | fluorochem.co.uk |

| Purity | 97% | fluorochem.co.uk |

| LogP | 0.4358 | fluorochem.co.uk |

The synthesis of β-lactams, including this compound, can be achieved through various methods developed over the years. The Staudinger ketene-imine cycloaddition is a classic and reliable method for constructing the β-lactam ring. nih.govresearchgate.net This reaction involves the [2+2] cycloaddition of a ketene with an imine. nih.gov Other synthetic strategies include rhodium-catalyzed carbene insertion into a C-H bond of α-diazo amides, which can be adapted for asymmetric synthesis to produce enantiopure β-lactams. nih.gov The choice of synthetic route often depends on the desired stereochemistry and the availability of starting materials.

Spectroscopic Data and Structural Analysis

The characterization of this compound relies on various spectroscopic techniques to confirm its structure and stereochemistry.

Infrared (IR) Spectroscopy: The IR spectrum of a β-lactam is characterized by a strong absorption band for the carbonyl group (C=O) at a relatively high wavenumber, typically in the range of 1730-1760 cm⁻¹, due to the ring strain. rsc.orgnih.gov For comparison, a series of N-(p-ethoxyphenyl)-2-azetidinones showed their β-lactam carbonyl stretch between 1743.5 and 1786.6 cm⁻¹. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the protons in the molecule. For a related compound, 3-(prop-1-en-2-yl)azetidin-2-one (B14392877), the signals for the isopropyl methyl protons and the β-lactam ring protons were identified. nih.gov In another example, the ¹H NMR spectrum of a 3-isopropyl-substituted azetidinone showed distinct signals for the isopropyl methine and methyl protons, as well as the protons on the β-lactam ring. rsc.org

¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The carbonyl carbon of the β-lactam ring typically appears at a characteristic downfield shift. For instance, in a series of bis-β-lactams, the carbonyl carbons were observed in the range of 162-166 ppm. acs.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the molecular formula. rsc.orgnih.gov

The stereochemistry of substituted β-lactams is a critical aspect of their chemistry. The relative configuration of substituents at positions 3 and 4 is often determined by the coupling constants between the corresponding protons in the ¹H NMR spectrum. nih.govmdpi.com For many β-lactams, a larger coupling constant (J) is indicative of a cis relationship, while a smaller coupling constant suggests a trans relationship. nih.gov X-ray crystallography can provide unambiguous proof of the solid-state conformation and stereochemistry. mdpi.com

Applications in Chemical Research

The unique properties of the azetidin-2-one scaffold make it a valuable tool in various areas of chemical research, particularly in medicinal chemistry and as a versatile building block for organic synthesis.

Medicinal Chemistry Research

The β-lactam ring is a cornerstone of many antibiotics, and research continues to explore new derivatives with potential antimicrobial activity. wikipedia.orgjmchemsci.com Beyond antibiotics, the azetidin-2-one scaffold has been investigated for a range of other biological activities. For example, some azetidinone derivatives have shown potential as anticancer and antiviral agents. smolecule.com The structural rigidity and synthetic tractability of the β-lactam ring allow for its use as a scaffold to design and synthesize compounds that can interact with specific biological targets like enzymes and receptors. nih.govevitachem.com The introduction of different substituents, such as the isopropyl group in this compound, can modulate the biological activity and pharmacokinetic properties of the resulting molecules. mdpi.com

Building Block in Organic Synthesis

The strained four-membered ring of azetidin-2-ones makes them valuable synthetic intermediates. nih.govugent.be The ring can be selectively opened to generate a variety of functionalized acyclic compounds, such as β-amino acids and their derivatives. nih.govnih.gov This "β-lactam synthon method" has become a powerful strategy for the synthesis of complex molecules, including natural products and other biologically active compounds. nih.gov Furthermore, the β-lactam ring can be functionalized at various positions, allowing for the creation of diverse and complex molecular architectures. researchgate.netugent.be For instance, 4-substituted β-lactams can serve as precursors for the synthesis of more complex heterocyclic systems. ugent.be The versatility of the azetidin-2-one ring as a synthetic building block ensures its continued importance in the field of organic synthesis. ugent.be

Structure

3D Structure

Properties

IUPAC Name |

4-propan-2-ylazetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-4(2)5-3-6(8)7-5/h4-5H,3H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMECPVGLNIYFEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20548176 | |

| Record name | 4-(Propan-2-yl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7486-92-2 | |

| Record name | 4-(1-Methylethyl)-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7486-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Propan-2-yl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20548176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(propan-2-yl)azetidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization and Chemical Transformations of 4 Propan 2 Yl Azetidin 2 One and β Lactam Scaffolds

Ring Opening Reactions and Subsequent Derivatization

The high ring strain of the azetidin-2-one (B1220530) core makes it susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is a cornerstone of the "β-lactam synthon method," which allows for the conversion of these cyclic amides into a variety of highly functionalized acyclic molecules with significant biological and medicinal interest. nih.gov

Synthesis of β-Amino Acids and Derivatives

One of the most significant applications of β-lactam ring-opening is the synthesis of β-amino acids. These compounds are crucial components of various biologically active natural products and pharmaceutical drugs, including antibiotics and anticancer agents. chiroblock.comwikipedia.org The cleavage of the amide bond in the β-lactam ring, typically under hydrolytic conditions (acidic or basic), directly yields β-amino acids. For instance, the hydrolysis of 4-(propan-2-yl)azetidin-2-one would yield 3-amino-4-methylpentanoic acid.

The stereochemistry of the substituents on the β-lactam ring can be effectively transferred to the resulting β-amino acid, making this a powerful method for producing enantiopure amino acids. nih.gov Various synthetic strategies have been developed to access chiral β-amino acids, including the resolution of racemic mixtures and asymmetric synthesis. nih.gov Enzymatic resolutions and catalytic asymmetric syntheses are particularly attractive for their efficiency and stereoselectivity. chiroblock.com

A variety of methods are employed for β-amino acid synthesis, including:

Asymmetric conjugate addition: This method offers high enantioselectivity (>98% ee) and is scalable under non-cryogenic, aerobic, and aqueous conditions. chiroblock.com

Enzymatic resolution: Robust and inexpensive enzyme systems can tolerate a wide variety of substrates, offering high efficiency in resolving racemic mixtures. chiroblock.com

Formation of Nitrogen-Containing Compounds

The ring-opening of β-lactams provides access to a diverse array of nitrogen-containing compounds beyond β-amino acids. libretexts.org The reactivity of the opened-ring intermediates allows for subsequent chemical modifications to generate various acyclic and heterocyclic structures. For example, the reduction of the amide carbonyl group after ring-opening can lead to the formation of 1,3-amino alcohols.

The versatility of the β-lactam scaffold is further highlighted by its use in the synthesis of complex natural products and peptidomimetics. The incorporation of β-amino acids derived from β-lactams into peptides can enhance their metabolic stability and introduce specific secondary structures. chiroblock.comwikipedia.org

Conversion to Azetidines

While ring-opening is a common transformation, β-lactams can also be converted to the corresponding azetidines, which are saturated four-membered nitrogen heterocycles. This transformation typically involves the reduction of the amide carbonyl group. Azetidines are themselves valuable scaffolds in medicinal chemistry, appearing in a number of bioactive molecules. rsc.org The conversion of a 2-azetidinone to an azetidine (B1206935) preserves the four-membered ring system while altering its chemical properties and potential biological activity. rsc.org

Functionalization at Different Positions of the Azetidin-2-one Ring

In addition to ring-opening reactions, the azetidin-2-one ring can be functionalized at the nitrogen (N-1), C-3, and C-4 positions, allowing for the synthesis of a wide range of derivatives with tailored properties.

N-Substitution Reactions

The nitrogen atom of the β-lactam ring can be readily substituted with a variety of groups. organic-chemistry.org This is often achieved through alkylation or arylation reactions. For instance, N-substituted azetidine derivatives have been synthesized for various therapeutic applications. googleapis.com The nature of the substituent on the nitrogen atom can significantly influence the biological activity and physicochemical properties of the molecule. nih.govacs.org

Common methods for N-substitution include reactions with alkyl halides or the use of coupling reactions. For example, N-aryl-2-cyanoazetidines can be prepared in high yields from β-amino alcohols through a sequence involving copper-catalyzed N-arylation. organic-chemistry.org

Table 1: Examples of N-Substitution Reactions on Azetidin-2-one Scaffolds

| N-Substituent | Reagents and Conditions | Reference |

| Benzyl | Benzyl bromide, base | nih.gov |

| Isopropyl | Isopropyl iodide, base | thieme-connect.de |

| Aryl | Aryl halide, copper catalyst | organic-chemistry.org |

| Benzyloxy | Triphenylphosphine, triethylamine, carbon tetrachloride | nih.gov |

This table is for illustrative purposes and specific reaction conditions may vary.

C-3 and C-4 Functionalization

Functionalization at the C-3 and C-4 positions of the azetidin-2-one ring provides another avenue for creating diverse molecular architectures. The introduction of substituents at these positions can be achieved through various synthetic methodologies, including enolate chemistry and radical reactions.

C-3 Functionalization: The C-3 position, adjacent to the carbonyl group, can be functionalized via the formation of an enolate followed by reaction with an electrophile. This allows for the introduction of a wide range of substituents, including alkyl, acyl, and halogen groups. For example, 3,3-difluoroazetidin-2-ones have been synthesized, demonstrating the possibility of introducing gem-difluoro groups at this position. thieme-connect.com

C-4 Functionalization: The C-4 position is often functionalized during the synthesis of the β-lactam ring itself, for instance, through the Staudinger cycloaddition of a ketene (B1206846) and an imine. nih.gov The substituent at C-4, such as the isopropyl group in this compound, plays a crucial role in determining the stereochemical outcome of subsequent reactions and influencing the biological activity of the final molecule. Further functionalization at an existing C-4 substituent can also be performed. The strategic functionalization at C-4 is a key aspect in the design of novel pyridine (B92270) derivatives and other heterocyclic compounds. nih.govresearchgate.net

Table 2: Examples of C-3 and C-4 Functionalization of Azetidin-2-one Scaffolds

| Position | Functional Group | Synthetic Method | Reference |

| C-3 | Acetoxy | [1,2-Cycloaddition] of an acetoxyketene with an imine | nih.gov |

| C-3 | Difluoro | Cyclocondensation reaction | thieme-connect.com |

| C-4 | Phenyl | Staudinger cycloaddition | nih.gov |

| C-4 | Isopropyl | Starting material for further derivatization | nih.gov |

This table provides examples of functionalization strategies and is not exhaustive.

Computational and Theoretical Studies on Azetidin 2 One Derivatives

Quantum Chemical Calculations on Molecular Structures

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of azetidin-2-one (B1220530) derivatives. plos.org Methods like Density Functional Theory (DFT) are widely employed to optimize molecular geometries and predict various spectral data. plos.orgcecam.org

Researchers utilize hybrid functionals such as B3LYP and PBE0 to accurately predict parameters like bond lengths, bond angles, and dihedral angles of the azetidin-2-one ring and its substituents. plos.org These calculations confirm the non-planar, puckered nature of the four-membered ring. Furthermore, theoretical calculations of NMR chemical shifts (¹H and ¹³C), infrared vibrational frequencies, and UV-Visible absorption bands are performed to complement and verify experimental data. plos.orgdergipark.org.tr For instance, DFT calculations can reproduce the characteristic infrared absorption of the β-lactam carbonyl group and the chemical shifts of the ring protons and carbons. plos.org

The distribution of molecular surface charges, often visualized through σ-profiles and electrostatic potential (ESP) maps, is calculated to identify electrophilic and nucleophilic sites. preprints.orgmdpi.com This information is critical for understanding the molecule's reactivity and intermolecular interaction potential. mdpi.com

Table 1: Common Quantum Chemical Calculation Methods and Their Applications

| Calculation Method | Application in Azetidin-2-one Studies | Reference |

|---|---|---|

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequencies, electronic properties. | plos.org |

| Time-Dependent DFT (TD-DFT) | Prediction of UV-Visible absorption spectra and excited states. | plos.orgdergipark.org.tr |

| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy and correlation effects calculations. | cecam.org |

Conformational Analysis and Ring Strain Studies

The four-membered ring of azetidin-2-one possesses significant ring strain, a key feature that dictates its chemical reactivity. rsc.org Computational methods are used to quantify this strain energy and analyze the conformational preferences of the ring.

The azetidin-2-one ring is not planar. Conformational analysis, often performed using DFT, reveals the puckered nature of the ring. The degree of puckering is influenced by the substituents at positions 1, 3, and 4. These computational analyses, alongside experimental techniques like X-ray crystallography and NMR spectroscopy, help in understanding the subtle structural differences and conformational preferences of various derivatives. researchgate.net For the parent azetidin-2-one, the ring is slightly non-planar, and the introduction of substituents like the propan-2-yl group at C4 can further influence the ring's conformation.

Computational models can predict bond dissociation energies (BDEs) to identify the most labile bonds, which are often those within the strained ring. This information is crucial for understanding degradation pathways and the mechanism of action for β-lactam antibiotics, where ring-opening is a key step. nih.govrsc.org

Investigation of Reaction Mechanisms and Transition States

Computational chemistry provides deep insights into the mechanisms of reactions involving azetidin-2-ones, most notably their synthesis and ring-opening reactions. The Staudinger [2+2] cycloaddition of a ketene (B1206846) with an imine is a primary method for synthesizing the β-lactam ring. mdpi.comdergipark.org.tr

Theoretical studies on the Staudinger reaction mechanism generally support a two-step process:

Nucleophilic attack of the imine nitrogen on the ketene carbon, forming a zwitterionic intermediate. mdpi.com

A subsequent conrotatory electrocyclization to form the four-membered ring. mdpi.com

Calculations of the potential energy surface allow for the identification of these intermediates and the associated transition states. The energy barriers calculated for these steps help explain the observed stereoselectivity (cis/trans) of the reaction, which is often influenced by the nature of the reactants and reaction conditions. mdpi.com

Similarly, the mechanism of β-lactam ring-opening has been studied computationally. For example, calculations on the reaction of azetidin-2-one with a molybdenum complex showed that the presence of an N-sulfonate group significantly lowers the activation energy barrier for the cleavage of the N1–C2 bond. rsc.org Such studies are vital for designing new β-lactam-based compounds and understanding their stability and reactivity. nih.govrsc.org

Table 2: Calculated Energy Barriers for N1-C2 Bond Cleavage in Azetidin-2-ones by a Molybdenum Complex

| Compound | Rate-Determining Energy Barrier (kcal/mol) | Reference |

|---|---|---|

| Azetidin-2-one | 38.0 | rsc.org |

| N-Sulfonate azetidin-2-one | 28.8 | rsc.org |

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational Structure-Activity Relationship (SAR) studies are essential for rational drug design, aiming to correlate a molecule's structural features with its biological activity. nih.gov For azetidin-2-one derivatives, these studies help identify which substituents and structural modifications lead to enhanced therapeutic potential. researchgate.net

In these studies, a series of derivatives are designed in silico, and their properties are calculated. These properties, or descriptors, can include electronic (e.g., atomic charges), steric (e.g., molecular volume), and lipophilic (e.g., LogP) parameters. Quantitative Structure-Activity Relationship (QSAR) models are then developed to establish a mathematical relationship between these descriptors and observed biological activity.

For example, SAR studies on novel 1,3,4-oxadiazole/thiadiazole-containing azetidin-2-ones revealed that derivatives with para-substituted halogen and nitro groups on the phenyl ring showed remarkable potential against MCF-7 cancer cell lines and various microbial strains. nih.govresearchgate.net Similarly, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are a key part of computational SAR. Tools like the Swiss-ADME server are used to evaluate drug-likeness based on parameters like Lipinski's rule of five, indicating the potential for a compound to be an orally active drug. dergipark.org.trdergipark.org.tr

Molecular Docking and Simulation Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when bound to a target protein. rjptonline.orgrjptonline.org This method is extensively used to study how azetidin-2-one derivatives interact with their biological targets, such as bacterial transpeptidases or cancer-related enzymes like epidermal growth factor receptor (EGFR) and β-tubulin. dergipark.org.trnih.govnih.gov

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The azetidin-2-one derivative is then placed into the protein's active site, and a scoring function is used to estimate the binding affinity, often reported as a binding energy (kcal/mol) or a fitness score. dergipark.org.trnih.gov The results reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues in the active site. rjptonline.org

For example, docking studies of azetidin-2-one derivatives into the active site of the EGFR tyrosine kinase domain have identified compounds with high fitness scores, suggesting they could be potent anti-proliferative agents. dergipark.org.trdergipark.org.tr In another study, docking simulations confirmed that certain azetidinones inhibit bacterial cell wall synthesis by targeting the transpeptidase enzyme. nih.gov Molecular dynamics (MD) simulations are often used subsequently to study the stability of the ligand-protein complex over time. dergipark.org.tr

Table 3: Examples of Molecular Docking Studies on Azetidin-2-one Derivatives

| Biological Target | Purpose of Study | Key Findings | Reference(s) |

|---|---|---|---|

| Epidermal Growth Factor Receptor (EGFR) | Anticancer activity | Identified derivatives with high PLP fitness scores (e.g., 77.79, 76.68) compared to a reference ligand. | dergipark.org.trdergipark.org.tr |

| β-Tubulin | Anticancer activity | Showed that derivatives interact with key amino acid residues in the colchicine (B1669291) binding site. | nih.gov |

| Enoyl-acyl carrier protein (enoyl-ACP) reductase | Antitubercular activity | Demonstrated hydrogen bonding interactions with the enzyme, suggesting a mechanism for antitubercular activity. | rjptonline.orgrjptonline.org |

Advanced Applications of 4 Propan 2 Yl Azetidin 2 One and Its Derivatives in Medicinal Chemistry Research

Antimicrobial Research

The azetidin-2-one (B1220530) ring, a core structural component of β-lactam antibiotics, has been a cornerstone of antimicrobial research for decades. Derivatives of 4-(propan-2-yl)azetidin-2-one are part of a broad class of compounds investigated for their potential to combat a wide array of microbial pathogens. This research encompasses antibacterial, antifungal, and antitubercular applications, driven by the need for new agents to overcome growing microbial resistance. nih.govderpharmachemica.com

Antibacterial Activity

Azetidin-2-one derivatives have been extensively studied for their antibacterial properties, owing to the proven efficacy of related compounds like penicillins and cephalosporins. bepls.comresearchgate.net Research has focused on synthesizing novel derivatives and evaluating their activity against clinically relevant bacterial strains, understanding their mechanism of action, and exploring their potential to counteract bacterial resistance mechanisms.

The primary mechanism of antibacterial action for azetidin-2-one derivatives, like all β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. nih.gov These compounds act as mechanism-based inhibitors, or suicide substrates, for a group of bacterial enzymes known as Penicillin-Binding Proteins (PBPs). derpharmachemica.commdpi.com

PBPs, specifically the transpeptidase domain, are essential for the final steps of peptidoglycan biosynthesis. mdpi.com Peptidoglycan provides structural integrity to the bacterial cell wall. PBPs catalyze the cross-linking of peptidoglycan strands, a crucial step for a stable cell wall. derpharmachemica.comtaylorandfrancis.com The strained four-membered β-lactam ring of azetidin-2-one mimics the D-alanyl-D-alanine substrate of the transpeptidase enzyme. taylorandfrancis.com This allows the azetidinone derivative to enter the active site of the PBP, where the serine residue attacks the carbonyl carbon of the β-lactam ring. mdpi.com This results in the formation of a stable, long-lived covalent acyl-enzyme intermediate, effectively inactivating the enzyme. nih.govmdpi.com The inhibition of this cross-linking process disrupts the integrity of the bacterial cell wall, ultimately leading to cell lysis and death. derpharmachemica.com

The in vitro antibacterial activity of various azetidin-2-one derivatives has been evaluated against a spectrum of Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can vary significantly based on the specific substitutions on the azetidinone core.

For instance, one study synthesized a series of 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-one derivatives and tested their minimum inhibitory concentration (MIC). The results indicated that the derivatives generally showed more potent activity against Gram-negative bacteria compared to Gram-positive strains. researchgate.net Another study noted that while some of their synthesized compounds exhibited moderate to significant antibacterial activity against Escherichia coli, others were less active than the standard drug, Moxifloxacin. bepls.com In contrast, a series of novel N-substituted 3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were found to have negligible antibacterial activity against Staphylococcus aureus strains at concentrations up to 2 mM.

Below is a table summarizing research findings on the antibacterial activity of various azetidin-2-one derivatives.

| Derivative Class | Bacterial Strain | Activity/MIC |

| 3-phenoxy-4-(substituted phenyl)-1-(3'-bromo-4'-methoxy benzamide)azetidin-2-ones | E. coli | MIC: 0.19 - 0.37 µg/mL |

| S. dysenteriae | MIC: 0.17 - 0.37 µg/mL | |

| S. aureus | MIC: 1.9 - 3.5 µg/mL | |

| B. subtilis | MIC: 2.0 - 3.1 µg/mL |

Data sourced from a study on novel azetidinone derivatives. researchgate.net

A major mechanism of bacterial resistance to β-lactam antibiotics is the production of β-lactamase enzymes, which hydrolyze the amide bond in the β-lactam ring, inactivating the drug. derpharmachemica.com Consequently, a significant area of research focuses on developing azetidin-2-one derivatives that can act as β-lactamase inhibitors. These inhibitors are often co-administered with β-lactam antibiotics to protect them from degradation.

Research has shown that certain 2-oxo-1-azetidine sulfonic acid derivatives are potent inhibitors of bacterial β-lactamases, particularly against Class C cephalosporinases. google.com The well-known monobactam antibiotic, aztreonam, which features the 2-azetidinone core, has been noted as a potent inhibitor of cephalosporinase. nih.gov Furthermore, synthetic work on bicyclic β-lactam compounds, such as those with a 4-oxa-1-azabicyclo[3.2.0]heptan-7-one ring system derived from 4-substituted azetidin-2-ones, has yielded compounds that function as β-lactamase inhibitors. rsc.org These efforts aim to restore the efficacy of existing antibiotics against resistant bacterial strains. najah.edu

Antifungal Activity

In addition to antibacterial action, the 2-azetidinone scaffold has been explored for its antifungal potential. nih.gov Various derivatives have been synthesized and screened against a range of fungal pathogens.

In one study, novel azetidinone derivatives were synthesized and evaluated for their antifungal activity against Candida albicans and Aspergillus niger. The results indicated that an ethyl acetate (B1210297) fraction of the synthesized compounds exhibited maximum activity against both fungal strains. researchgate.net Other research has also confirmed the potential of 2-azetidinone compounds as antifungal agents, highlighting the versatility of this chemical scaffold in antimicrobial drug discovery. nih.govderpharmachemica.com The structural features required for antifungal activity often coincide with those needed for antibacterial properties, depending on factors like the substituents on the azetidinone ring and the nature of the target organism. nih.gov

Antitubercular Activity

The global health threat posed by tuberculosis, particularly multidrug-resistant strains, has spurred the search for novel therapeutics. Azetidin-2-one derivatives have emerged as a promising class of compounds with significant antitubercular activity. nih.govcncb.ac.cn

Several studies have reported the synthesis of azetidinone analogues with moderate to good activity against Mycobacterium tuberculosis. In one investigation, two derivative compounds, (4f) and (4g), demonstrated potent activity against the Mtb H(37)Rv strain with MIC values of 1.56 and 0.78 µg/mL, respectively. nih.govcncb.ac.cn Another distinct series of azetidine (B1206935) derivatives, termed BGAz, were found to have potent bactericidal activity against both drug-sensitive and multidrug-resistant M. tuberculosis (MDR-TB), with MIC₉₉ values below 10 μM. nih.gov The mechanism of action for these BGAz compounds appears to be distinct from typical cell wall inhibitors, as they are suggested to interfere with the late stages of mycolic acid biosynthesis, a key component of the mycobacterial cell envelope. nih.gov Additionally, novel spirocyclic azetidines equipped with a nitrofuran "warhead" have shown excellent in vitro activity against M. tuberculosis, with two compounds exhibiting lower MICs than the frontline drug isoniazid. mdpi.com

Below is a table summarizing research findings on the antitubercular activity of specific azetidin-2-one derivatives.

| Compound Series | Strain | MIC |

| Azetidin-2-one analogue (4f) | M. tuberculosis H(37)Rv | 1.56 µg/mL |

| Azetidin-2-one analogue (4g) | M. tuberculosis H(37)Rv | 0.78 µg/mL |

| BGAz Derivatives | Drug-sensitive & MDR-TB | <10 µM |

Data sourced from studies on azetidin-2-one and azetidine derivatives. nih.govcncb.ac.cnnih.gov

Anticancer and Antiproliferative Research

Derivatives of the this compound core structure have emerged as promising candidates in oncology research. Their therapeutic potential is being explored through various mechanisms, including the disruption of cellular division, prevention of tumor vascularization, and direct cytotoxic effects on cancer cells.

Tubulin Polymerization Inhibition Studies

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Azetidin-2-one derivatives have been designed as analogues of combretastatin (B1194345) A-4 (CA-4), a potent natural inhibitor of tubulin polymerization. nih.gov In these analogues, the β-lactam ring replaces the ethylene (B1197577) bridge of CA-4, a modification intended to prevent the inactivation of the molecule through cis/trans isomerization. nih.gov

Research into a series of chiral azetidin-2-ones has demonstrated their potent antitumour activities. nih.gov One chiral fluorinated azetidin-2-one, in particular, exhibited significant potency against five different cancer cell lines, including a drug-resistant line, with IC50 values in the nanomolar range (1.0 to 3.6 nM). nih.gov Mechanistic studies confirmed that this compound functions by disrupting tubulin polymerization, which in turn leads to a cascade of anticancer effects, including cell cycle arrest in the G2/M phase and induction of apoptosis. nih.gov

Furthermore, novel series of 3-(prop-1-en-2-yl)azetidin-2-one (B14392877), 3-allylazetidin-2-one, and 3-(buta-1,3-dien-1-yl)azetidin-2-one analogues of CA-4 have been synthesized and evaluated as colchicine-binding site inhibitors. nih.gov These compounds demonstrated significant inhibition of tubulin polymerization in vitro and showed potent antiproliferative activities in breast cancer cell lines. nih.gov In silico molecular docking studies support the hypothesis that these azetidin-2-one derivatives interact with the colchicine-binding domain of tubulin, thereby exerting their microtubule-destabilizing effects. nih.gov

Anti-angiogenic and Anti-metastatic Research

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. mdpi.com Consequently, inhibiting angiogenesis is a key therapeutic strategy in cancer treatment. Chiral azetidin-2-ones have been shown to not only disrupt tubulin polymerization but also to suppress angiogenesis. nih.gov One potent chiral fluorinated azetidin-2-one was found to effectively inhibit tumor growth in a xenograft mouse model with low toxicity, partly through the suppression of angiogenesis. nih.gov

In addition to anti-angiogenic properties, some novel compounds have demonstrated anti-metastatic capabilities. Metastasis, the spread of cancer cells to other parts of the body, is a major cause of cancer-related mortality. nih.gov Studies on certain estrone (B1671321) analogs have shown that they can inhibit the migration and invasive ability of breast cancer cells. nih.gov While not directly derivatives of this compound, this research highlights the potential for developing compounds that target metastasis. The mechanism of these estrone analogs also involves an increase in the rate of tubulin polymerization. nih.gov

Cytotoxic Effects in Specific Cancer Cell Lines (e.g., Breast Cancer)

Azetidin-2-one derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with a particular focus on breast cancer. nih.govnih.gov In vitro studies have evaluated the antiproliferative activity of novel azetidin-2-one compounds against human breast cancer cell lines such as MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative). nih.gov

For instance, a series of 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 showed potent in vitro antiproliferative activities in MCF-7 cells, with some compounds exhibiting IC50 values in the range of 10–33 nM. nih.gov These compounds were also found to be potent in the triple-negative MDA-MB-231 breast cancer cell line, with IC50 values ranging from 23–33 nM, comparable to the activity of CA-4. nih.gov

Another study focused on 4-(substituted phenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substituted phenyl) azetidin-2-one derivatives. nih.gov The anticancer potential of these newly synthesized compounds was evaluated against MCF-7 cell lines. nih.gov In vitro cytotoxicity screening revealed that several derivatives demonstrated high efficacy, with inhibition percentages ranging from 89% to 94% at various concentrations, compared to the standard drug doxorubicin. nih.gov

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9h) | MCF-7 | 10-33 | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9q) | MCF-7 | 10-33 | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue (9r) | MCF-7 | 10-33 | nih.gov |

| 3-allylazetidin-2-one analogue (10p) | MCF-7 | 10-33 | nih.gov |

| 3-allylazetidin-2-one analogue (10r) | MCF-7 | 10-33 | nih.gov |

| 3-(buta-1,3-dien-1-yl)azetidin-2-one analogue (11h) | MCF-7 | 10-33 | nih.gov |

| 3-(prop-1-en-2-yl)azetidin-2-one analogue | MDA-MB-231 | 23-33 | nih.gov |

Enzyme Inhibition Research (Beyond β-Lactamases)

The therapeutic applications of this compound derivatives extend to the inhibition of various enzymes critical in physiological and pathological processes.

Cholesterol Absorption Inhibition

A significant area of research for azetidin-2-one derivatives has been in the management of hypercholesterolemia. These compounds have been developed as inhibitors of intestinal cholesterol absorption. The molecular mechanism by which these compounds inhibit cholesterol absorption is a subject of ongoing investigation. nih.gov

Structure-activity relationship (SAR) studies on a series of azetidinone cholesterol absorption inhibitors have provided insights into the pharmacophore. nih.gov These studies, conducted in cholesterol-fed hamster models, have revealed clear SARs consistent with a well-defined molecular target, although the specific target was not initially known to be distinct from acyl CoA: cholesterol acyltransferase (ACAT). nih.gov

Serine Protease Inhibition (e.g., Human Tryptase, Chymase, Thrombin, Leukocyte Elastase, Human Cytomegalovirus Protease)

Serine proteases are a class of enzymes that play crucial roles in a variety of physiological processes, and their dysregulation is implicated in numerous diseases. Azetidin-2-one derivatives have been investigated as inhibitors of several serine proteases.

Thrombin: Thrombin is a key serine protease in the blood coagulation cascade. A series of 3-(3-guanidinopropyl)-azetidin-2-one derivatives have been synthesized and evaluated as thrombin inhibitors. nih.gov It was found that a substituent at the C-4 position of the β-lactam ring is essential for good inhibitory properties. nih.gov In general, polar C-4 substituents enhanced the selectivity of inhibition for thrombin compared to plasmin. nih.gov The stereochemistry of the substituents was also found to be important, with a trans relationship between the C-4 and C-3 substituents being superior to a cis disposition. nih.gov

Human Leukocyte Elastase (HLE): HLE is a serine protease released by inflammatory cells. 4-Alkylidene-β-lactams have been synthesized and their inhibitory activity against HLE has been investigated. nih.gov These studies have explored how substitutions at the C-3, C-4, and N-1 positions of the β-lactam ring affect HLE activity. It was demonstrated that C-4 unsaturation on the β-lactam ring is a determinant of the degree of biological activity, with some derivatives showing selectivity for HLE with IC50 values as low as 4 µM. nih.gov

Human Tryptase and Chymase: Human tryptase and chymase are serine proteases stored in mast cell granules and are involved in inflammatory responses. While specific studies on this compound derivatives as inhibitors of human tryptase and chymase are not detailed in the provided search results, the broader class of azetidin-2-one analogues has been reported to exhibit inhibitory activity against these enzymes. semanticscholar.orgnih.gov Inhibitors of both tryptase and chymase have been shown to inhibit the release of tryptase from colon mast cells, suggesting their potential as anti-inflammatory agents. nih.gov

Human Cytomegalovirus (HCMV) Protease: HCMV protease is a serine protease that is essential for the replication of the human cytomegalovirus. Monobactam inhibitors incorporating a carbon side chain at C-4 and a urea (B33335) function at N-1 of the β-lactam ring have been developed as potent and selective inhibitors of HCMV protease. nih.gov Additionally, phenylalanine-derived 2-azetidinones bearing a 4-carboxylate moiety have been designed based on the structure of known β-lactam covalent HCMV protease inhibitors. nih.gov Some of these compounds showed anti-HCMV activity at concentrations of 10-50 µM. nih.gov

Other Pharmacological Activities Under Investigation

Beyond their established roles, the versatile scaffold of this compound and its related derivatives is a subject of ongoing research for a variety of other pharmacological activities. Scientists are exploring the potential of these β-lactam compounds in diverse therapeutic areas, including inflammation, convulsive disorders, viral infections, diabetes, central nervous system conditions, and oxidative stress.

Anti-inflammatory Research

The investigation into azetidin-2-one derivatives for anti-inflammatory properties is an active area of research. These compounds are being explored for their potential to modulate inflammatory pathways. For instance, certain thiazolidinediones, which are structurally related to azetidinones, are known to have anti-inflammatory properties, suggesting that the β-lactam ring could be a valuable pharmacophore for developing new anti-inflammatory agents. scielo.br

One therapeutic strategy for inflammatory pain involves targeting the cannabinoid receptor 2 (CB2). nih.gov Research into related lactam structures has yielded promising results. A study focused on 4-(1,2,4-oxadiazol-5-yl)azepan-2-one derivatives led to the discovery of a potent CB2 agonist, compound 25r , which demonstrated significant efficacy in a rodent model of inflammatory pain. nih.gov This compound exhibited high selectivity for the CB2 receptor over the CB1 receptor, an important feature for avoiding psychiatric side effects. nih.gov

Table 1: Activity of Azepan-2-one Derivative 25r

| Compound | CB2 EC50 (nM) | CB1 EC50 (µM) | Selectivity Ratio (CB1/CB2) |

|---|

| 25r | 21.0 | > 30 | > 1428 |

EC50: Half-maximal effective concentration

These findings suggest that derivatives of the azetidin-2-one scaffold could serve as a promising foundation for the development of novel anti-inflammatory therapeutics. nih.gov

Anticonvulsant Research

The structural motif of azetidin-2-one is being investigated for its potential in developing new anticonvulsant drugs. The core β-lactam ring is a key feature in many biologically active compounds, and its derivatives are being screened for their ability to modulate neuronal excitability. The pyrrolidine-2,5-dione ring, another cyclic amide, is considered a pharmacophore for many compounds active in the central nervous system, particularly for anticonvulsant activity. nih.gov

Studies on novel pyrrolidin-2-one derivatives, which are GABA analogs, have shown that their anticonvulsant effects may be linked to their affinity for serotonergic or α1-adrenergic receptors, as well as potential GABA-ergic activity. nih.gov For example, compound EP-40 significantly reduced the incidence of seizures in the maximal electroshock (MES) test, while compounds EP-42 and EP-46 were active in the pentetrazole (PTZ)-induced seizure model. nih.gov Similarly, research on thiazole-bearing 4-thiazolidinones has identified compounds with excellent anticonvulsant activity in both PTZ and MES tests. mdpi.com

While direct studies on this compound are less common, the proven anticonvulsant properties of structurally similar heterocyclic compounds provide a strong rationale for the continued exploration of azetidin-2-one derivatives as potential antiepileptic agents. nih.govnih.govmdpi.com

Antiviral Research

The azetidin-2-one nucleus has been recognized as a scaffold for compounds with potential antiviral activity. mdpi.com Researchers have synthesized various derivatives to explore their efficacy against a range of DNA and RNA viruses.

In one study, a series of N-substituted cis- and trans-3-aryl-4-(diethoxyphosphoryl)azetidin-2-ones were synthesized and evaluated. mdpi.com Among these, the compound trans-11f demonstrated moderate inhibitory activity against the human coronavirus 229E, with a half-maximal effective concentration (EC50) of 45 µM. mdpi.com Another area of interest is the creation of purine (B94841) β-lactam hybrids, which have shown moderate to good activity against several viruses, including human respiratory syncytial virus (RSV), chikungunya virus (ChikV), and coxsackie B virus (CoxV). mdpi.com These findings highlight the potential of the azetidinone skeleton in the development of new antiviral therapies. mdpi.com

Table 2: Antiviral Activity of Azetidin-2-one Derivative trans-11f

| Compound | Virus | EC50 (µM) |

|---|

| trans-11f | Human Coronavirus 229E | 45 |

Anti-diabetic Research

The azetidin-2-one scaffold is being explored for its potential in developing novel anti-diabetic agents. scielo.br Diabetes mellitus is a metabolic disorder characterized by hyperglycemia, and there is a continuous need for new therapeutic agents with better efficacy and safety profiles. nih.govresearchgate.net

A study involving the synthesis of a new series of benzazole, thiazolidinone, and azetidin-2-one derivatives incorporating a pyrazole (B372694) moiety identified three compounds with remarkable anti-diabetic potency. scielo.brresearchgate.net These compounds were evaluated for their anti-hyperglycemic activities. scielo.br The research into azetidin-2-one derivatives is part of a broader effort to identify new molecular targets and agents for managing type-II diabetes. researchgate.net The structural features of these compounds are being optimized to enhance their therapeutic potential. scielo.br

Central Nervous System (CNS) Activity Research

Derivatives of azetidin-2-one are being actively investigated for their potential to modulate the central nervous system. nih.gov The azetidine ring is a component of various CNS-focused lead-like libraries designed for drug discovery. nih.govresearchgate.net

A study evaluated a series of azetidin-2-one derivatives for various CNS activities based on predictions from computer software. nih.gov The research identified compounds with specific CNS modulating effects:

Compound 5a showed significant anxiolytic activity and potentiated pentobarbitone-induced hypnosis. nih.gov

Compounds 5b, 5n, and 5j demonstrated significant nootropic (cognitive-enhancing) activity in an elevated plus maze test. nih.gov

Compound 5c exhibited dose-dependent anti-catatonic activity and anti-dyskinetic effects, suggesting it may act through dopaminergic stimulation, possibly via D2 receptors. nih.gov

These findings conclude that azetidinones possess considerable CNS activities and are worthy of further exploration to discover additional CNS-active compounds. nih.gov

Table 3: CNS Activities of Selected Azetidin-2-one Derivatives

| Compound | Investigated CNS Activity | Outcome |

|---|---|---|

| 5a | Anti-anxiety | Significant anxiolytic activity |

| 5b, 5n, 5j | Nootropic | Significant nootropic activity |

| 5c | Anti-catatonic, Anti-dyskinetic | Significant preventative effect on catalepsy |

Antioxidant Research

The antioxidant potential of azetidin-2-one derivatives is a significant area of medicinal chemistry research. nih.govnih.govresearchgate.net Oxidative stress from free radicals contributes to many pathological processes, making antioxidants a key therapeutic target. nih.gov

Several studies have synthesized and evaluated novel azetidin-2-one derivatives for their ability to scavenge free radicals. In one study, a series of 4-substitutedphenyl-1,3,4-oxadiazol/thiadiazol-2-yl)-4-(4-substitutedphenyl) azetidin-2-one derivatives were prepared and tested for their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay. nih.govnih.govresearchgate.net

The results indicated that most of the synthesized derivatives showed greater stability and effectiveness than the standard drug, ascorbic acid. nih.gov Specifically, compounds AZ-5 and AZ-15 were identified as the most potent antioxidants in this series. nih.govresearchgate.net Another study also found that all their newly synthesized azetidinone derivatives possessed antioxidant activity. bepls.com

Table 4: Antioxidant Activity of Selected Azetidin-2-one Derivatives

| Compound | IC50 (µg/mL) | Standard (Ascorbic Acid) IC50 (µg/mL) |

|---|---|---|

| AZ-5 | 45.02 | 78.63 |

| AZ-15 | 42.88 | 78.63 |

IC50: The concentration of the compound required to scavenge 50% of DPPH radicals.

These findings suggest that the azetidin-2-one scaffold is a promising template for developing new and effective antioxidant agents. nih.govresearchgate.net

Anti-Parkinsonian Research

Research into the therapeutic potential of this compound and its derivatives for neurodegenerative conditions like Parkinson's disease is an emerging area of medicinal chemistry. The core structure of azetidin-2-one, a β-lactam, is being explored for its neuroprotective properties. While direct studies on this compound are not extensively documented in publicly available research, studies on structurally related azetidinone derivatives provide insight into the potential anti-Parkinsonian applications of this class of compounds.

One area of investigation focuses on the synthesis of various azetidinone derivatives and their evaluation in preclinical models of Parkinson's disease. A notable study investigated a series of naphthalene-substituted azetidinone compounds for their neuroprotective effects in a 6-hydroxydopamine (6-OHDA) induced rat model, a well-established paradigm for studying Parkinson's disease. ijper.org The research aimed to assess the ability of these synthesized derivatives to counteract the neuronal damage and behavioral changes induced by the neurotoxin. ijper.org

The study found that certain naphthalene-substituted azetidinone derivatives demonstrated promising neuroprotective activity. ijper.org This was attributed, in part, to their ability to mitigate oxidative stress, a key pathological feature of Parkinson's disease. The efficacy of these compounds was evaluated through both in vitro and in vivo assessments. ijper.org

Detailed Research Findings

In vitro analysis focused on the free radical scavenging activity of the synthesized azetidinone derivatives. Three compounds, designated as IVc, IVe, and IVf, exhibited significant antioxidant properties. ijper.org Their ability to neutralize free radicals is a crucial mechanism for protecting dopaminergic neurons from degeneration.

| Compound | Free Radical Scavenging Activity (%) |

| IVc | 88% |

| IVe | 70% |

| IVf | 78% |

| L-dopa (control) | 90% |

These promising in vitro results prompted further investigation in an in vivo model of Parkinson's disease. The three most active compounds (IVc, IVe, and IVf) were administered to 6-OHDA-lesioned rats. The study observed that the treatment with these azetidinone derivatives led to a partial reversal of the behavioral and neuronal alterations caused by the neurotoxin. ijper.org It was also noted that higher doses of the synthesized compounds could potentially reduce L-dopa-induced circling behavior, a common side effect of conventional Parkinson's therapy. ijper.org

The findings from this research suggest that the azetidinone scaffold holds potential for the development of novel therapeutic agents for Parkinson's disease. The neuroprotective effects appear to be linked to the compounds' ability to combat oxidative stress, thereby preventing or slowing down the progression of neurodegeneration. ijper.org Further detailed research on the neuroprotective capabilities of various azetidinone derivatives is warranted to explore their full therapeutic potential.

Future Directions and Research Perspectives for 4 Propan 2 Yl Azetidin 2 One

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of the azetidin-2-one (B1220530) ring is a cornerstone of β-lactam chemistry. The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, has been a historically significant and widely used method for constructing this four-membered ring. nih.gov However, future efforts will concentrate on developing methodologies that are not only efficient but also align with the principles of green chemistry.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for cyclization reactions that form the azetidin-2-one ring. aip.org

Catalytic Asymmetric Synthesis: Achieving specific stereochemistry is crucial for biological activity. Future routes will increasingly focus on catalytic methods to produce enantiomerically pure β-lactams, avoiding the need for chiral auxiliaries or resolution of racemic mixtures.

Flow Chemistry: Continuous flow reactors offer advantages in scalability, safety, and control over reaction parameters, making them an attractive platform for the sustainable, large-scale production of azetidin-2-one intermediates.

Novel Reaction Pathways: Research into alternative pathways, such as the Kinugasa reaction, which involves the reaction of a nitrone and a terminal alkyne, continues to provide new avenues for the synthesis of substituted β-lactams. mdpi.com

| Synthetic Strategy | Key Features | Potential Advantages |

| Staudinger Reaction | [2+2] cycloaddition of an imine and a ketene. nih.gov | Well-established, versatile for various substitutions. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. aip.org | Reduced reaction times, improved yields, energy efficiency. |

| Kinugasa Reaction | Copper-catalyzed reaction of a nitrone with a terminal alkyne. mdpi.com | Access to diverse substitution patterns. |

| Flow Chemistry | Continuous processing in microreactors. | Enhanced safety, scalability, and process control. |

Exploration of New Pharmacological Targets and Mechanisms of Action

While the historical focus of β-lactams has been on bacterial cell wall synthesis, the broader class of azetidin-2-ones has demonstrated a remarkable diversity of pharmacological effects. Future research will aim to systematically explore new targets for derivatives of 4-(propan-2-yl)azetidin-2-one.

One of the most promising areas is oncology. Certain azetidin-2-one derivatives have been identified as potent inhibitors of tubulin polymerization, acting as vascular disrupting agents in a manner similar to combretastatin (B1194345) A-4. researchgate.netnih.gov By modifying the substituents on the azetidin-2-one core, researchers can fine-tune the molecule's activity against cancer cells, including multidrug-resistant strains. researchgate.netnih.gov

Other potential therapeutic areas for exploration include:

Antiviral Agents: Azetidin-2-ones have shown inhibitory activity against various viruses, such as the human coronavirus (229E). mdpi.com

Antimicrobial Agents: Beyond traditional antibacterial mechanisms, novel azetidin-2-one derivatives are being investigated for activity against drug-resistant bacteria and fungi. nih.govnih.gov

Antioxidant and Anti-inflammatory Agents: The scaffold has been incorporated into molecules with significant antioxidant and anti-inflammatory properties. nih.gov

Structure-Based Drug Design and Optimization Studies

Structure-based drug design (SBDD) is a powerful paradigm that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors. mdpi.com Once a pharmacological target for a this compound derivative is identified and its structure elucidated (e.g., through X-ray crystallography), SBDD can be employed to rationally modify the compound. nih.gov

The process typically involves:

Identifying the Binding Site: Determining the precise location on the target protein where the azetidin-2-one derivative binds.

Analyzing Molecular Interactions: Using computational docking to understand the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the target. mdpi.com

In Silico Modification: Modifying the structure of the this compound scaffold—for example, by adding or changing functional groups—to enhance binding affinity and selectivity.

Synthesis and Biological Evaluation: Synthesizing the newly designed analogues and testing them experimentally to validate the computational predictions.

This iterative cycle of design, synthesis, and testing can lead to the development of highly potent and selective drug candidates with improved pharmacokinetic properties. nih.govnih.gov Structure-activity relationship (SAR) studies are crucial in this context, revealing how different substitutions on the azetidin-2-one ring influence biological activity. mdpi.commdpi.com

Integration of Computational and Experimental Methodologies in Drug Discovery

Modern drug discovery relies heavily on the synergy between computational and experimental techniques. nih.govresearchgate.net For this compound, this integrated approach can significantly accelerate the identification of new leads and the optimization of existing ones.

Computational methods play a critical role at various stages:

Virtual High-Throughput Screening (VHTS): Large libraries of virtual compounds based on the azetidin-2-one scaffold can be screened against the structures of known pharmacological targets to identify potential "hits" for further investigation. nih.gov

Pharmacophore Modeling: A pharmacophore model can be built based on the key structural features required for the biological activity of a series of azetidin-2-one derivatives. This model can then be used to search for other compounds with similar properties.

ADMET Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like characteristics early in the discovery process. nih.gov

These in silico predictions guide experimental work, allowing researchers to focus resources on synthesizing and testing the most promising compounds, thereby making the drug discovery pipeline more efficient and cost-effective. nih.gov

| Computational Tool | Application in Azetidin-2-one Research | Reference |

| Molecular Docking | Predicts the binding mode and affinity of derivatives to a target protein. | nih.gov |

| Virtual Screening | Screens large compound libraries to identify potential hits. | nih.gov |

| Pharmacophore Modeling | Identifies essential structural features for biological activity. | nih.gov |

| ADMET Prediction | Forecasts the pharmacokinetic and toxicity profiles of new compounds. | nih.gov |

Development of Multi-targeted Azetidin-2-one Derivatives

Complex diseases such as cancer and neurodegenerative disorders often involve multiple biological pathways. A promising therapeutic strategy is the development of single chemical entities that can modulate several targets simultaneously. mdpi.com The azetidin-2-one scaffold is an excellent starting point for designing such multi-target ligands.

By strategically functionalizing the this compound core, it is possible to incorporate different pharmacophores, each responsible for interacting with a distinct biological target. For example, a derivative could be designed to inhibit both tubulin polymerization and a specific protein kinase involved in cancer cell signaling. researchgate.netmdpi.com This approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance mechanisms that can arise when targeting a single pathway. mdpi.com The development of these multi-targeted agents represents a sophisticated and promising future direction for azetidin-2-one research.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(Propan-2-yl)azetidin-2-one, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis of β-lactam derivatives like this compound typically involves [2+2] cycloaddition reactions or ring-opening/functionalization of azetidinone precursors. For example, gold-catalyzed alkynylation of 4-(phenylsulfonyl)azetidin-2-one with trimethylsilylacetylene can yield derivatives like 4-((Trimethylsilyl)ethynyl)azetidin-2-one (43% yield), with optimization of reaction temperature (−20°C) and stoichiometry critical for reducing byproducts . Alternative routes include nucleophilic substitution or cross-coupling reactions, where reagent purity and solvent selection (e.g., THF vs. DMF) significantly impact yield. Pre-formation of intermediates (e.g., alkynyllithium) and stepwise purification (e.g., column chromatography) are recommended for scalability .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : High-resolution NMR (¹H/¹³C) is essential for confirming regiochemistry and stereochemistry. For example, coupling constants in ¹H NMR can distinguish cis/trans isomers in azetidinone derivatives . IR spectroscopy helps identify β-lactam carbonyl stretches (~1750 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides definitive structural validation. Crystallization solvents (e.g., ethanol/water mixtures) must be optimized to avoid twinning, especially for derivatives with bulky substituents .

- Mass Spectrometry : HRMS (ESI-TOF) confirms molecular weight and fragmentation patterns, critical for verifying novel analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies involving azetidin-2-one derivatives?

- Methodological Answer : Discrepancies in antimicrobial or anticancer activity data often arise from variations in assay protocols (e.g., cell line specificity, incubation time). To address this:

- Standardize Assays : Use established cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) for comparability .

- Validate Mechanisms : Combine in vitro assays (e.g., MTT for cytotoxicity) with molecular docking to correlate activity with structural features (e.g., substituent electronegativity). For instance, 4-(4-substituted phenyl) groups in azetidin-2-one derivatives show enhanced binding to bacterial penicillin-binding proteins .

- Replicate Conditions : Ensure consistent solvent (e.g., DMSO concentration ≤0.1%) and pH conditions across studies .

Q. What strategies minimize byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer :

- Temperature Control : Pre-cooling reagents (−20°C) and slow addition of nucleophiles (e.g., alkynyllithium) reduce side reactions like over-alkylation .

- Protecting Groups : Use phenylsulfonyl groups to stabilize the azetidinone ring during functionalization, then remove via hydrolysis .

- Chromatographic Monitoring : TLC or HPLC tracking identifies byproducts early (e.g., unreacted starting material or dimerization products). For example, 4-ethynylazetidin-2-one (9% yield) was isolated alongside the target compound in a gold-catalyzed reaction .

Q. How to design experiments for studying structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize derivatives with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups at the 4-position. For example, 4-(thiadiazol-2-yl) analogs exhibit higher antioxidant activity due to improved radical scavenging .

- Pharmacophore Mapping : Use computational tools (e.g., Schrödinger’s Phase) to identify critical moieties (e.g., β-lactam ring, propan-2-yl group) for target binding.

- In Silico/In Vitro Correlation : Perform molecular dynamics simulations (e.g., GROMACS) to predict binding stability, followed by enzymatic assays (e.g., β-lactamase inhibition) to validate predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.